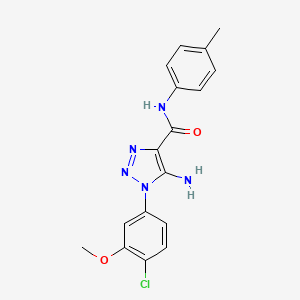![molecular formula C14H14N4O3 B5204423 1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine-based molecule that has been synthesized through a multi-step process involving the reaction of different chemical agents.
作用機序
The mechanism of action of 1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione involves its ability to inhibit certain enzymes and receptors. This compound has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione has been shown to exhibit significant biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have neuroprotective effects, which can help to prevent damage to the brain cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which can help to reduce inflammation and oxidative stress in the body.
実験室実験の利点と制限
One of the major advantages of 1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione for lab experiments is its ability to inhibit certain enzymes and receptors. This makes it a valuable tool for studying the functions of these enzymes and receptors in biological systems. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione. One direction is the further study of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its potential use as a tool for studying the functions of enzymes and receptors in biological systems. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved biological activity.
合成法
The synthesis of 1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione is a multi-step process that involves the reaction of different chemical agents. The first step involves the reaction of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-aminopropylpyrrolidine to form the desired compound.
科学的研究の応用
1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione has potential applications in various fields of scientific research. It has been shown to exhibit significant biological activity, particularly as an inhibitor of certain enzymes and receptors. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-5-6-13(20)18(12)8-2-4-11-16-14(17-21-11)10-3-1-7-15-9-10/h1,3,7,9H,2,4-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBNITPVXAOQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204347.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B5204355.png)
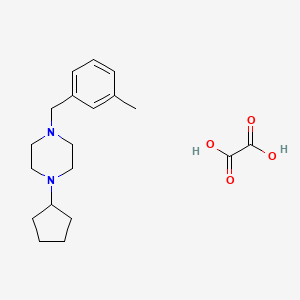
![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
![N-(2-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204370.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5204373.png)
![4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5204378.png)
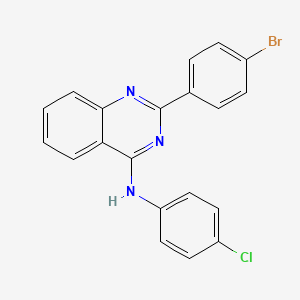
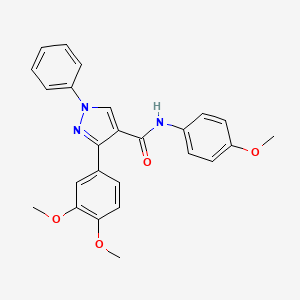
![methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B5204400.png)
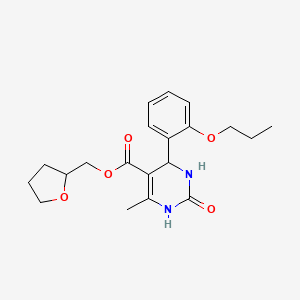
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
